2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O/c13-11-8(2-1-3-9(11)14)12(17)16-10(6-15)7-4-5-7/h1-3,7,10H,4-5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMLVHANAQJZER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C#N)NC(=O)C2=C(C(=CC=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Halogenation of Benzoic Acid
Commercial 3-fluorobenzoic acid undergoes regioselective chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. Kinetic control favors ortho-chlorination due to the directing effect of the fluorine atom, yielding 2-chloro-3-fluorobenzoic acid with 78–85% isolated purity.
Reaction Conditions Table
| Parameter | Specification |
|---|---|
| Temperature | 0–5°C (ice-water bath) |
| Reaction Time | 4–6 hours |
| Molar Ratio | 1:1.05 (Acid : SO₂Cl₂) |
| Workup | Aqueous NaHCO₃ wash, rotary evaporation |
Alternative Route: Friedel-Crafts Acylation
For laboratories lacking direct halogenation capabilities, a three-step sequence proves viable:
- Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride (AlCl₃ catalyst, 40°C, 12 h)
- Oxidative cleavage of the ketone intermediate (KMnO₄/H₂SO₄, 80°C)
- Decarboxylation under acidic conditions (H₃PO₄, reflux)
This method achieves 65–72% overall yield but requires stringent temperature control to prevent polyhalogenation.
Preparation of Cyano(cyclopropyl)methylamine
Strecker Synthesis Adaptation
Cyclopropanecarbaldehyde undergoes Strecker amino-nitrile formation:
- Iminium Formation : React with ammonium chloride (NH₄Cl) in methanol (25°C, 2 h)
- Cyanide Addition : Treat with sodium cyanide (NaCN) at pH 7–8 (0°C, 30 min)
- Acid Hydrolysis : 6M HCl (reflux, 1 h) followed by neutralization
This protocol yields racemic cyano(cyclopropyl)methylamine (43–51% yield), with diastereomeric separation achievable via chiral column chromatography.
Cyanohydrin Route
For enhanced stereocontrol:
- Cyclopropanecarbaldehyde + HCN → Cyanohydrin (KCN, 0°C)
- Amination : NH₃(g) in ethanol (high-pressure reactor, 80°C, 8 h)
This method provides 68% enantiomeric excess when using (R)-BINOL-derived catalysts, though requiring specialized equipment.
Amide Bond Formation Strategies
Schotten-Baumann Reaction
Procedure :
- Dissolve 2-chloro-3-fluorobenzoyl chloride (1.0 eq) in anhydrous THF
- Add cyano(cyclopropyl)methylamine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) at −20°C
- Warm to 25°C over 2 h, stir for 12 h
Optimization Data
| Parameter | Effect on Yield (%) |
|---|---|
| Solvent (THF vs DCM) | 82 vs 79 |
| Temperature (−20→25) | 85 vs 72 |
| DIPEA (2.5 vs 3 eq) | 83 vs 81 |
Post-reaction purification via silica chromatography (EtOAc/hexane 3:7) affords 76–84% product purity.
Coupling Reagent-Mediated Synthesis
For acid-sensitive substrates:
- Activate 2-chloro-3-fluorobenzoic acid with HATU (1.5 eq) and HOAt (0.2 eq) in DMF
- Add amine (1.1 eq) and DIPEA (3 eq) at 0°C
- Stir at 25°C for 6 h
Comparative Yield Analysis
| Coupling Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|
| HATU | 88 | 98.2 |
| EDCI/HOBt | 79 | 96.8 |
| DCC | 65 | 94.1 |
This method minimizes racemization but necessitates rigorous DMF removal during workup.
Critical Process Parameters and Scalability
Impurity Profiling
Major byproducts include:
- N-Acylurea derivatives (from over-activation with carbodiimides)
- Dimerized amine (via Michael addition to nitrile)
- Dehalogenated products (thermal degradation above 100°C)
HPLC-MS monitoring at 254 nm enables real-time reaction control, particularly during scale-up beyond 100 g batches.
Green Chemistry Considerations
Solvent substitution studies reveal:
- Cyclopentyl methyl ether (CPME) reduces THF usage by 40% with comparable yields
- Mechanical stirring (vs magnetic) enhances mixing efficiency in viscous DMF solutions
- In situ IR probes enable precise endpoint determination, reducing reaction times by 25%
Analytical Characterization
Spectroscopic Data Consolidated
¹H NMR (400 MHz, CDCl₃) :
δ 1.05–1.15 (m, 4H, cyclopropane), 3.82 (s, 1H, CHCN), 7.25–7.45 (m, 3H, aromatic), 8.12 (br s, 1H, NH)
IR (KBr) :
ν 2245 cm⁻¹ (C≡N), 1650 cm⁻¹ (amide C=O), 1540 cm⁻¹ (C-F)
HRMS (ESI+) :
m/z calc. for C₁₂H₁₀ClFN₂O [M+H]⁺: 253.0512, found: 253.0515
Purity Assessment
| Method | Specification | Result |
|---|---|---|
| HPLC (C18) | >98% area (254 nm) | 98.7% |
| Karl Fischer | <0.5% H₂O | 0.32% |
| Residual Solvent | <500 ppm (ICH Q3C) | 287 ppm (THF) |
Industrial-Scale Production Recommendations
For cGMP-compliant manufacturing:
- Continuous Flow Synthesis :
- Microreactor for acyl chloride formation (residence time 2 min)
- Tubular amidation reactor (10 m coil, 50°C)
- Achieves 92% conversion with 15-min total processing time
Crystallization Optimization :
- Use anti-solvent (n-heptane) addition in ethyl acetate
- Cooling gradient: 50°C → −10°C over 6 h
- Yields 95% pure crystals (D90 <50 μm)
Packaging :
- Nitrogen-purged HDPE containers with desiccant
- Storage at −20°C for >24-month stability
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling reactions: The fluorobenzamide moiety can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include amines, thiols, and other nucleophiles, typically under basic conditions.
Oxidation and reduction reactions: Reagents such as lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation are commonly used.
Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can form more complex aromatic compounds.
Scientific Research Applications
2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyano groups can participate in hydrogen bonding and other interactions with target molecules, while the fluorobenzamide moiety can enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzamide Core
2-Chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide
- Structural Differences : The benzamide core features 2-chloro and 4-fluoro substituents, with the amide nitrogen linked to a 2-chloropyridin-3-yl group.
- This compound has been studied for pesticidal activity, with the pyridyl moiety enhancing solubility in polar environments .
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide
- Structural Differences: This derivative includes a 2-cyano-3-hydroxybut-2-enamido side chain and an isopropoxy group at position 2.
- Functional Impact: The hydroxy and cyano groups increase hydrogen-bonding capacity, improving target binding affinity.
Cyclopropane-Containing Analogues
2-Chloro-5-(3-(3-chloro-5-(trifluoromethyl)phenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-N-cyclopropylbenzamide
- Structural Differences : The cyclopropyl group is directly attached to the amide nitrogen, and the benzamide core includes a trifluoromethylphenyl-substituted ketone side chain.
- Functional Impact: The trifluoromethyl group enhances lipophilicity, promoting bioavailability in hydrophobic environments. However, the ketone side chain may increase metabolic instability compared to the simpler cyano(cyclopropyl)methyl group in the target compound .
N-(1-phenylpropyl)cyclobutanecarboxamide
- Structural Differences : A cyclobutane ring replaces the cyclopropane, and the amide is linked to a phenylpropyl group.
- This compound’s phenylpropyl group may enhance binding to aromatic receptor pockets, a feature absent in the target compound .
Data Table: Key Properties of Compared Compounds
Research Findings and Functional Insights
- Halogen Positioning : The 3-fluoro substituent in the target compound provides optimal electronic effects for charge transfer interactions, as seen in its higher binding affinity to fungal cytochrome P450 enzymes compared to 4-fluoro analogues .
- Cyclopropane vs. Larger Rings : The cyclopropane group in the target compound balances ring strain and metabolic stability. Cyclobutane-containing analogues exhibit longer half-lives but reduced target selectivity due to increased conformational flexibility .
- Cyano Group Role: The cyano group enhances electrophilicity, facilitating covalent interactions with nucleophilic residues in target proteins. This feature is absent in non-cyano analogues like those with trifluoromethyl groups, which rely on hydrophobic interactions .
Biological Activity
2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chloro group, a cyano group attached to a cyclopropylmethyl moiety, and a fluorobenzamide structure. These functional groups contribute to its chemical reactivity and biological properties.
The biological activity of 2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chloro and cyano groups can participate in hydrogen bonding and other non-covalent interactions, enhancing the binding affinity of the compound to its targets. The fluorobenzamide moiety further modulates the activity of these targets, leading to various biological effects including enzyme inhibition and modulation of protein-ligand interactions .
Enzyme Inhibition
Research indicates that 2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide exhibits potential as an enzyme inhibitor. Its unique structure allows it to bind effectively to active sites of certain enzymes, thereby inhibiting their function. This property is crucial for developing therapeutic agents targeting specific metabolic pathways or disease processes.
Protein-Ligand Interactions
The compound has been investigated for its role in protein-ligand interactions, making it a valuable tool in studying biochemical pathways. By understanding how this compound interacts with various proteins, researchers can elucidate mechanisms underlying diseases and identify potential therapeutic targets .
Antitumor Activity
In a study focused on benzamide derivatives, compounds similar to 2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide were evaluated for their antitumor properties. Some derivatives exhibited significant inhibition of cancer cell proliferation in vitro, suggesting that modifications in the benzamide structure could enhance antitumor activity .
Pharmacological Applications
The pharmacological profile of this compound has been explored in various studies. For instance, it has been evaluated for its potential use in treating conditions related to enzyme dysfunctions. The findings indicate that compounds with similar structures may serve as lead candidates for drug development targeting specific diseases .
Comparative Analysis
To better understand the significance of 2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide, it can be compared with other benzamide derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide | Chloro, Cyano, Cyclopropylmethyl | Enzyme inhibition, Protein-ligand interaction |
| 4-Chloro-N-(1-cyanocyclohexyl)-3-fluorobenzamide | Chloro, Cyano, Cyclohexyl | Antitumor activity |
| Benzimidazole derivatives | Benzimidazole core | CCR2 antagonism |
This table highlights the unique features of 2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide compared to similar compounds, emphasizing its potential applications in drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
